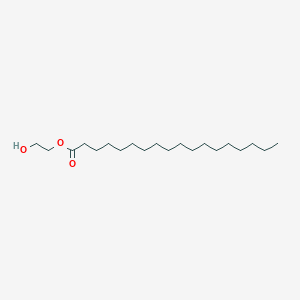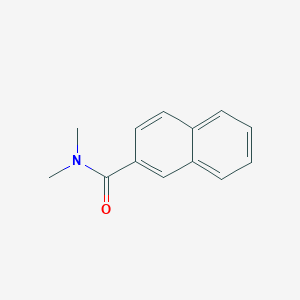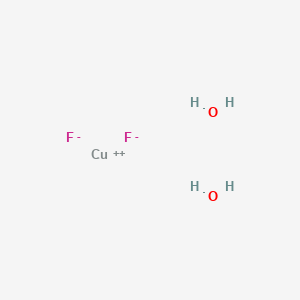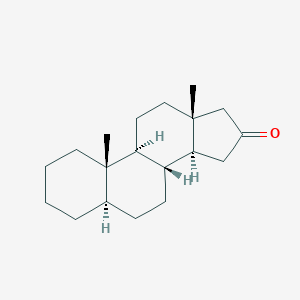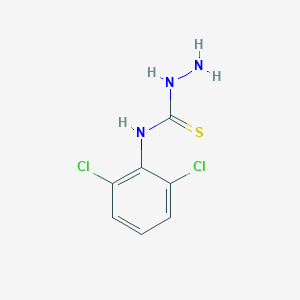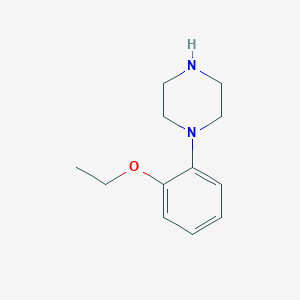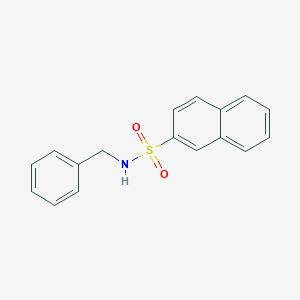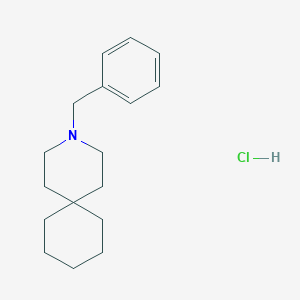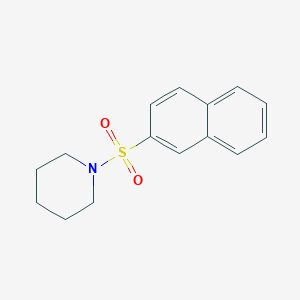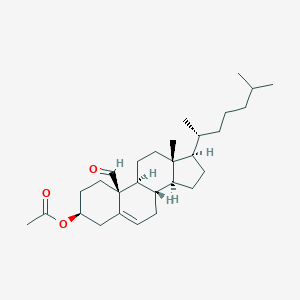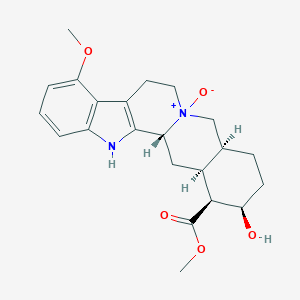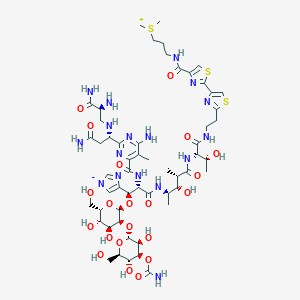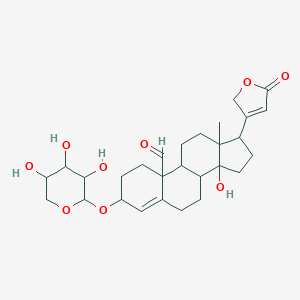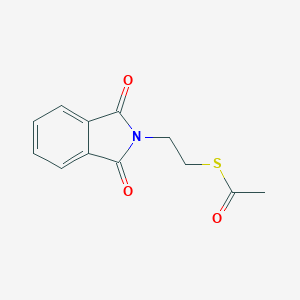
Thioacetic acid, S-(2-phthalimidoethyl) ester
Übersicht
Beschreibung
Thioacetic acid, S-(2-phthalimidoethyl) ester, also known as ThioPac, is a chemical compound that has been in use in scientific research for several years. It is a versatile reagent that has been used in a wide range of applications, including organic synthesis, bioconjugation, and drug discovery. ThioPac is a thiol-reactive reagent that has a thioester group and phthalimide moiety, which makes it an excellent tool for labeling and modifying proteins, peptides, and other biomolecules.
Wirkmechanismus
The mechanism of action of Thioacetic acid, S-(2-phthalimidoethyl) ester involves the formation of a covalent bond between the thioester group of Thioacetic acid, S-(2-phthalimidoethyl) ester and the thiol group of cysteine residues in proteins. This covalent bond formation leads to the modification of the protein structure, which can be used to study protein function and interactions.
Biochemische Und Physiologische Effekte
Thioacetic acid, S-(2-phthalimidoethyl) ester has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic reagent that can be used in a wide range of biological systems without affecting cell viability or function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Thioacetic acid, S-(2-phthalimidoethyl) ester in lab experiments include its versatility, ease of use, and ability to selectively target cysteine residues in proteins. However, Thioacetic acid, S-(2-phthalimidoethyl) ester has some limitations, including the potential for non-specific labeling and the need for careful optimization of reaction conditions to avoid unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of Thioacetic acid, S-(2-phthalimidoethyl) ester in scientific research. These include the development of new labeling and modification strategies, the use of Thioacetic acid, S-(2-phthalimidoethyl) ester in the development of targeted drug delivery systems, and the application of Thioacetic acid, S-(2-phthalimidoethyl) ester in the study of protein-protein interactions. Additionally, the use of Thioacetic acid, S-(2-phthalimidoethyl) ester in combination with other labeling and modification reagents may provide new insights into protein structure and function.
Wissenschaftliche Forschungsanwendungen
Thioacetic acid, S-(2-phthalimidoethyl) ester has been widely used in scientific research for labeling and modifying proteins, peptides, and other biomolecules. It is a thiol-reactive reagent that can selectively target cysteine residues in proteins, providing a powerful tool for studying protein structure and function. Thioacetic acid, S-(2-phthalimidoethyl) ester has also been used for site-specific conjugation of antibodies and other biomolecules, enabling the development of targeted drug delivery systems.
Eigenschaften
CAS-Nummer |
1084-55-5 |
|---|---|
Produktname |
Thioacetic acid, S-(2-phthalimidoethyl) ester |
Molekularformel |
C12H11NO3S |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
S-[2-(1,3-dioxoisoindol-2-yl)ethyl] ethanethioate |
InChI |
InChI=1S/C12H11NO3S/c1-8(14)17-7-6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
VPXAKDDAXOLZDV-UHFFFAOYSA-N |
SMILES |
CC(=O)SCCN1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CC(=O)SCCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

